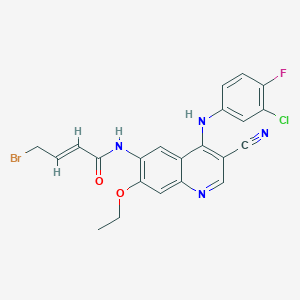
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a pyridine ring substituted with a fluoro group and a carboxamide group, along with a dicyanoethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide typically involves the condensation of malononitrile with the corresponding pyridine derivative. One common method includes the use of triethyl orthoformate in butan-2-ol as a solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dicyanoethenyl group to other functional groups.
Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of polymers and advanced materials.
Wirkmechanismus
The mechanism by which N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dicyanoethenyl group can participate in electron transfer reactions, while the fluoro and carboxamide groups can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamides: These compounds share the dicyanoethenyl group and exhibit similar reactivity and biological activities.
Pyrazoline Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of pharmacological activities.
Uniqueness
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide is unique due to the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of the fluoro group enhances its stability and reactivity, while the dicyanoethenyl and carboxamide groups provide versatile sites for chemical modifications and interactions with biological molecules.
Eigenschaften
Molekularformel |
C10H7FN4O |
|---|---|
Molekulargewicht |
218.19 g/mol |
IUPAC-Name |
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C10H7FN4O/c11-9-1-3-15(4-2-9)10(16)14-7-8(5-12)6-13/h1-3,7H,4H2,(H,14,16) |
InChI-Schlüssel |
TZAGFVYLKOUOQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C=CN1C(=O)NC=C(C#N)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



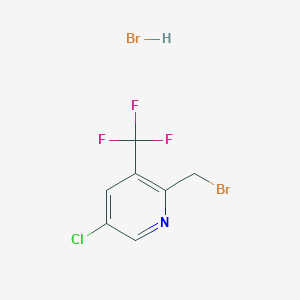

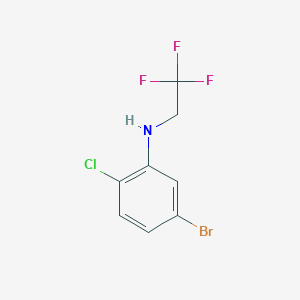
![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)

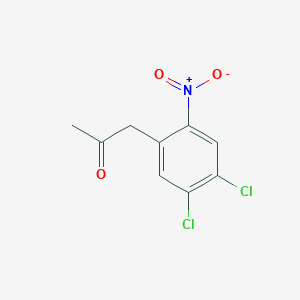
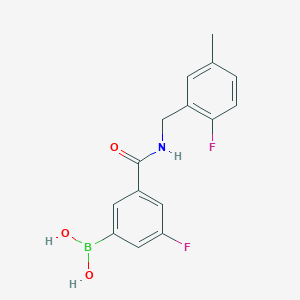
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)

amine](/img/structure/B13090541.png)

![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
